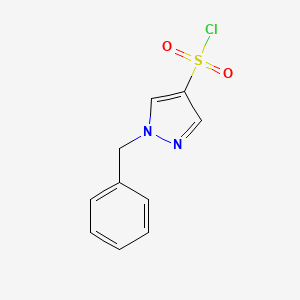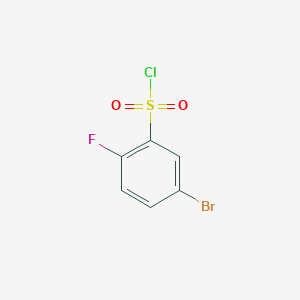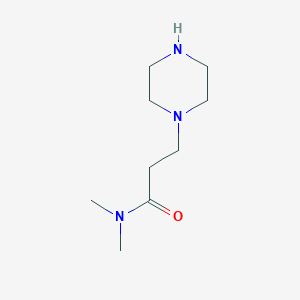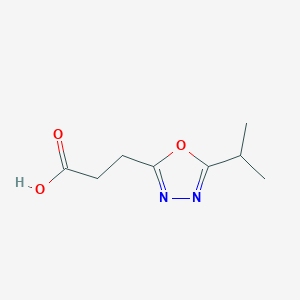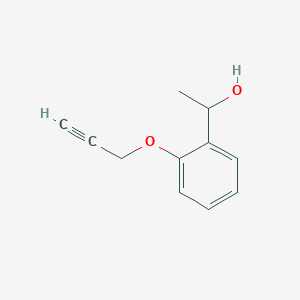
1-(2-(丙-2-炔-1-氧基)苯基)乙醇
描述
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机电子学
1-(2-(丙-2-炔-1-氧基)苯基)乙醇中的炔基是一个宝贵的组成部分,用于构建大型π共轭体系。 这些体系在开发高性能有机场效应晶体管方面至关重要 。该化合物增强电子传输的能力使其成为先进有机半导体器件的候选材料。
有机太阳能电池
在可再生能源领域,该化合物可以为有机太阳能电池的开发做出贡献。 其分子结构允许创建能够有效地利用太阳能并将其转化为电能的材料,有可能导致更高效、更灵活的太阳能电池板 。
有机发光材料
1-(2-(丙-2-炔-1-氧基)苯基)乙醇的独特特性使其适合用于有机发光二极管(OLED)。 这些材料用于显示和照明技术,在这些技术中,它们提供了诸如更低能耗和能够印刷在各种基材上的优势 。
有机液晶材料
液晶显示器 (LCD) 在现代技术中无处不在,该主题化合物可用于创建新型液晶材料。 这些材料可以改善 LCD 的光学特性和耐用性,LCD 用于从智能手机到大型电视的各种设备中 。
点击化学应用
该化合物中的炔丙基与叠氮化物化合物在铜催化的叠氮化物-炔烃环加成反应中反应,通常称为点击化学。 该反应广泛用于创建不同的化学库以及在复杂分子合成中的生物偶联 。
生物靶标修饰
该化合物可用于生物靶标的共价修饰。 当连接到配体或药效团时,它允许 UV 光诱导的共价键合,这可以利用于靶向药物递送和新型疗法的开发 。
属性
IUPAC Name |
1-(2-prop-2-ynoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h1,4-7,9,12H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVVJFIHYZSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
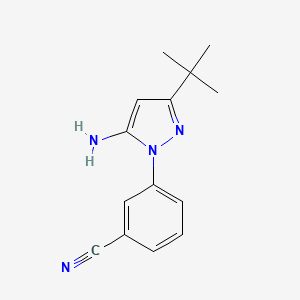
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
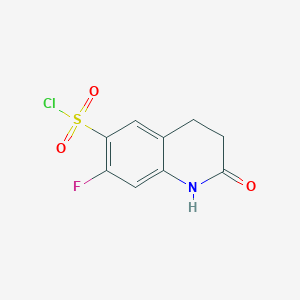

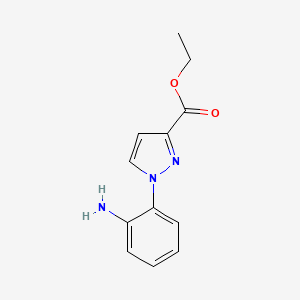
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)
